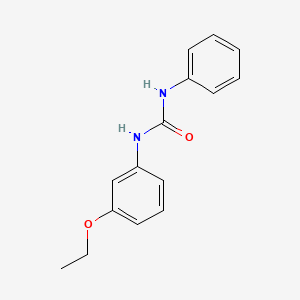

N-(3-ethoxyphenyl)-N'-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMUZBIKIXQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways of N 3 Ethoxyphenyl N Phenylurea

Historical Overview of Synthetic Approaches for Urea (B33335) Analogues

The synthesis of urea derivatives, a class to which N-(3-ethoxyphenyl)-N'-phenylurea belongs, has traditionally been dominated by methods involving hazardous reagents. researchgate.net The most established historical method involves the use of phosgene (B1210022), a highly toxic gas, which reacts with amines to form isocyanate intermediates. wikipedia.orgwikipedia.orgnih.gov These isocyanates are then reacted with another amine to produce the desired unsymmetrical urea. wikipedia.org This phosgenation route, while effective, poses significant safety and environmental concerns, leading to a continuous search for safer alternatives. wikipedia.orgrsc.org

Another long-standing approach is the direct reaction of amines with pre-formed isocyanates. nih.gov This method avoids the in-situ generation of isocyanates from phosgene but still involves handling these toxic and moisture-sensitive reagents. wikipedia.org Over the years, concerns over the toxicity of both phosgene and isocyanates have driven the development of numerous alternative synthetic strategies. researchgate.netrsc.org These include the use of phosgene substitutes and the development of catalytic processes that utilize less hazardous starting materials. researchgate.netrsc.org

Classical Synthetic Routes for this compound

The classical synthesis of this compound predominantly relies on the reaction between an aryl isocyanate and an aryl amine. This method is a specific application of the general synthesis for unsymmetrical diarylureas. wikipedia.orgnih.gov

Reaction Mechanisms and Conditions

The fundamental reaction mechanism is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.combeilstein-journals.org The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate which then rearranges to form the stable urea linkage.

Two primary pathways exist for the synthesis of this compound:

Pathway A: The reaction of phenyl isocyanate with 3-ethoxyaniline (B147397).

Pathway B: The reaction of 3-ethoxyphenyl isocyanate with aniline.

The reaction is typically carried out in a suitable aprotic solvent, such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dichloromethane (DCM), at room temperature. commonorganicchemistry.com Generally, no catalyst or base is required for this reaction to proceed efficiently. commonorganicchemistry.com

Precursor Selection and Optimization

The selection of precursors is critical for an efficient synthesis and high purity of the final product. The primary precursors are the respective anilines and isocyanates.

Table 1: Precursor Selection for Classical Synthesis

| Pathway | Precursor 1 | Precursor 2 |

|---|---|---|

| A | Phenyl isocyanate | 3-Ethoxyaniline |

Optimization of the reaction is crucial to minimize the formation of byproducts. A common impurity is the formation of symmetrical ureas (e.g., N,N'-diphenylurea or N,N'-bis(3-ethoxyphenyl)urea) which can occur if the isocyanate reacts with itself or if there are contaminants in the starting materials. wikipedia.orgnih.gov Careful control of stoichiometry and reaction conditions helps to maximize the yield of the desired unsymmetrical product, this compound. In some cases, purification by methods such as preparative RP-HPLC may be necessary to remove symmetrical urea impurities. nih.gov

Novel and Green Synthetic Approaches for this compound

In response to the environmental and safety issues associated with classical methods, significant research has focused on developing novel and greener synthetic routes for diarylureas. rsc.org

Catalyst Development for Enhanced Synthesis

A variety of catalytic systems have been developed to synthesize ureas from alternative, less hazardous starting materials. These catalysts often enable the use of feedstocks like carbon dioxide (CO2) or formamides. rsc.orgacs.org

Table 2: Catalytic Approaches for Diarylurea Synthesis

| Catalyst Type | Starting Materials | Description |

|---|---|---|

| Ruthenium Complexes | N-aryl formamides and aminoarenes | Ruthenium pincer complexes can catalyze the dehydrogenative coupling of amines and methanol (B129727) or the reaction of formamides with amines to produce ureas, with hydrogen gas as the only byproduct. acs.orgorganic-chemistry.orgrsc.org |

| Copper Salts | Aryl isocyanides and O-benzoyl hydroxylamines | Copper(I) salts can catalyze the synthesis of unsymmetrical ureas under mild conditions. nih.gov |

| Palladium Catalysts | Azides and amines with Carbon Monoxide (CO) | Pd/C can catalyze the carbonylation of azides in the presence of amines to form unsymmetrical ureas, releasing nitrogen gas as a byproduct. organic-chemistry.org |

These catalytic methods offer pathways that avoid the direct use of phosgene and isocyanates, contributing to a safer synthetic process. rsc.orgacs.org

Sustainable Synthetic Strategies

The development of sustainable synthetic strategies aims to reduce the environmental impact by using safer reagents, minimizing waste, and employing environmentally benign reaction conditions. researchgate.net

Key sustainable strategies applicable to the synthesis of this compound include:

Phosgene-Free Routes: The use of phosgene substitutes like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI) offers a safer alternative. nih.govrsc.orgcommonorganicchemistry.com Triphosgene is a stable solid that can be handled more easily than gaseous phosgene, while CDI is a non-toxic reagent that avoids the formation of chlorinated byproducts. nih.govcommonorganicchemistry.com

Utilization of CO2: Carbon dioxide is an abundant, non-toxic, and economical C1 source. rsc.org Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. organic-chemistry.org Additionally, catalytic systems using metal salts of oxalates have been shown to facilitate the synthesis of N,N′-dialkylureas from CO2 and amines. acs.org

"On-Water" Synthesis: Performing the reaction of isocyanates with amines "on-water" has emerged as a sustainable and chemoselective method for synthesizing unsymmetrical ureas. organic-chemistry.org This approach simplifies product isolation through filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Electrocatalytic Synthesis: An emerging sustainable pathway involves the electrocatalytic synthesis of urea from nitrate (B79036) and CO2 at ambient conditions. springernature.com This method, using nanocatalysts like indium hydroxide, provides a route that uses renewable electricity and addresses environmental concerns by utilizing wastewater components. springernature.com

These green chemistry approaches are pivotal in transforming the synthesis of this compound and other diarylureas into more environmentally responsible processes. ureaknowhow.com

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is essential to obtain the compound in a highly pure form. The selection of the appropriate purification technique is guided by the physical properties of the compound and the nature of the impurities present.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For phenylurea derivatives, a common approach involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

In the case of phenylurea and its derivatives, hot water can be an effective solvent for recrystallization. For instance, a mixture of phenylurea and diphenylurea can be separated by dissolving the mixture in boiling water. Phenylurea dissolves, while the less soluble diphenylurea remains as a solid and can be removed by filtration. Upon cooling the filtrate, the purified phenylurea crystallizes out. This method's applicability to this compound would depend on its specific solubility profile in hot and cold water.

Column Chromatography

Column chromatography is a versatile and widely employed purification technique in organic synthesis, particularly for separating compounds with similar polarities. This method involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For the purification of N'-substituted ureas, silica gel column chromatography is a standard procedure. A common solvent system used as the mobile phase (eluent) is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is a critical parameter that is optimized to achieve the best separation. The progress of the separation is often monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. For many diaryl urea derivatives, a gradient elution, where the polarity of the solvent system is gradually increased, can be effective.

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for related N'-substituted ureas involves dissolving the crude product in a minimum amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The elution is typically started with a low-polarity solvent mixture, such as hexane-ethyl acetate, and the polarity is gradually increased to elute the desired compound. The fractions are collected and analyzed by TLC to identify those containing the pure product.

For example, in the purification of some structurally related compounds, a flash column chromatography on silica gel with a hexane/ethyl acetate ratio of 8:1 has been successfully employed. The selection of the optimal eluent ratio is crucial and is usually determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation.

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) | General Conditions & Remarks |

| Recrystallization | Not Applicable | Boiling Water (for some phenylureas) | The crude product is dissolved in a minimal amount of hot solvent and allowed to cool, leading to crystallization of the pure compound. The choice of solvent is critical and depends on the solubility characteristics of this compound. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | The ratio of hexane to ethyl acetate is optimized based on TLC analysis to achieve good separation. A typical starting point could be a non-polar mixture, with the polarity gradually increased. |

It is important to note that for some diaryl urea syntheses that result in high yields and purity, extensive purification by column chromatography may not be necessary, and simple washing or recrystallization might suffice. The choice of the purification method is ultimately determined by the purity requirements for the intended application of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Ethoxyphenyl N Phenylurea

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(3-ethoxyphenyl)-N'-phenylurea by probing the electronic and vibrational energy levels of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted with high accuracy based on the analysis of closely related phenylurea compounds. rsc.orgchemicalbook.com The molecular structure contains several distinct proton and carbon environments that would be resolved in ¹H and ¹³C NMR spectra.

In ¹H NMR analysis, the ethoxy group would produce a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The aromatic protons on the two phenyl rings would appear in the typical downfield region, with their splitting patterns determined by their substitution. The N-H protons of the urea (B33335) linkage would present as distinct singlets or broad signals, with their chemical shifts being sensitive to the solvent and concentration.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would generate a distinct signal. The carbonyl carbon of the urea group is typically found in the most downfield region. The carbons of the aromatic rings would have shifts influenced by the electron-donating ethoxy group and the urea bridge. The two carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Urea N-H | 8.5 - 9.5 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.6 | Multiplet |

| Methylene (-OCH₂-) | ~4.0 | Quartet (q) |

¹³C NMR (Carbon)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 152 - 155 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-N / C-H | 105 - 140 |

| Methylene (-OCH₂) | 63 - 65 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. chemicalbook.commdpi.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent bands would be associated with the urea moiety. Strong absorption from the C=O stretching vibration (Amide I band) is expected around 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea's amine groups typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550-1620 cm⁻¹. iucr.org

Other significant absorptions include the C-O-C asymmetric and symmetric stretching of the ethoxy group, expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. Vibrations corresponding to the aromatic rings, such as C=C stretching and C-H bending, would also be present.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urea) | Amide I Stretch | 1630 - 1680 |

| N-H (Urea) | Amide II Bend | 1550 - 1620 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretch | ~1240 |

| C-O-C (Ether) | Symmetric Stretch | ~1040 |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. rsc.org It also provides structural information based on the fragmentation patterns of the molecule upon ionization. For this compound (molecular formula C₁₅H₁₆N₂O₂), the calculated monoisotopic mass is approximately 256.12 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺•) would be expected at m/z 256. The fragmentation of phenylureas is well-understood and often proceeds via cleavage of the C-N bonds of the urea bridge. Key expected fragments for this molecule would include ions corresponding to phenyl isocyanate (m/z 119) and 3-ethoxyaniline (B147397) (m/z 137), or their corresponding radical cations. Further fragmentation of the 3-ethoxyaniline fragment could occur through the loss of the ethyl group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments with very high precision. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 256 | Molecular Ion [M]⁺• | [C₁₅H₁₆N₂O₂]⁺• |

| 137 | [3-ethoxyaniline]⁺• | [C₈H₁₁NO]⁺• |

| 119 | [phenyl isocyanate]⁺• | [C₇H₅NO]⁺• |

| 93 | [aniline]⁺• | [C₆H₇N]⁺• |

X-ray Crystallography Studies of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

To date, a solved crystal structure for this compound has not been made publicly available in crystallographic databases. The standard method for determining such a structure involves single-crystal X-ray diffraction. This process requires growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.

Phenylurea derivatives are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. researchgate.net This phenomenon arises from the conformational flexibility of the molecule, particularly rotation around the C-N bonds of the urea bridge, and the various ways hydrogen bonds can form. Different polymorphs can possess distinct physical properties, and their formation can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling.

Intermolecular Interactions in the Crystalline State

Based on the crystal structures of numerous related phenylurea compounds, the dominant intermolecular interaction in the crystalline state of this compound is expected to be hydrogen bonding. iucr.org The urea functional group contains two N-H proton donors and one C=O proton acceptor, making it an ideal motif for forming robust hydrogen bonds.

The most common hydrogen bonding pattern in N,N'-disubstituted ureas is the formation of a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains or sheets. Alternatively, catemeric (chain-like) arrangements involving N-H···O=C hydrogen bonds are also possible.

In addition to the primary urea-urea hydrogen bonds, weaker interactions are also expected to play a significant role in stabilizing the crystal packing. These include:

C-H···O interactions: Where aromatic or aliphatic C-H groups act as weak proton donors to the oxygen atoms of the carbonyl or ethoxy groups.

C-H···π interactions: Involving the interaction of C-H bonds with the electron-rich faces of the aromatic rings.

π-π stacking: Offset or face-to-face stacking interactions between the phenyl and ethoxyphenyl rings.

The interplay of these strong and weak intermolecular forces dictates the final three-dimensional architecture of the crystal.

Vibrational and Electronic Spectral Analysis

The structural characteristics of this compound can be further understood through the application of vibrational and electronic spectroscopy. These techniques provide insights into the molecular vibrations and electronic transitions, which are unique to the compound's architecture.

Raman Spectroscopy Applications

The key vibrational modes can be assigned as follows:

Urea Core Vibrations: The central urea moiety (-NH-CO-NH-) gives rise to several characteristic Raman bands. The C=O stretching vibration, often referred to as the Amide I band, is expected to be a strong band in the region of 1630-1670 cm⁻¹. The N-H in-plane bending and C-N stretching vibrations (Amide II and III bands) are also characteristic and are expected in the 1500-1570 cm⁻¹ and 1230-1300 cm⁻¹ regions, respectively.

Phenyl Ring Vibrations: Both phenyl rings will exhibit characteristic Raman bands. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range. A strong, sharp band corresponding to the ring breathing mode is expected around 1000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations also provide signals at various points in the spectrum.

Ethoxy Group Vibrations: The ethoxy (-O-CH₂-CH₃) substituent introduces its own set of vibrational modes. These include the C-O-C stretching vibrations, and the various stretching and bending modes of the CH₂ and CH₃ groups. The C-H stretching vibrations of the ethyl group are expected in the 2850-3000 cm⁻¹ region.

Substituent Effects: The presence of the ethoxy group at the meta-position of one phenyl ring is expected to cause slight shifts in the vibrational frequencies of that ring compared to the unsubstituted phenyl ring. youtube.com The electron-donating nature of the ethoxy group can influence the electron density distribution within the ring, affecting the force constants of the bonds and thus the vibrational frequencies.

A predicted Raman spectral data table for this compound is presented below, based on theoretical calculations and comparison with 1,3-diphenylurea. nih.govresearchgate.net

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2870 | Aliphatic C-H stretching (ethoxy group) |

| ~1650 | C=O stretching (Amide I) |

| ~1600, ~1580 | Aromatic C-C stretching |

| ~1550 | N-H bending (Amide II) |

| ~1280 | C-N stretching (Amide III) |

| ~1240 | Asymmetric C-O-C stretching (aryl-ether) |

| ~1030 | Symmetric C-O-C stretching (aryl-ether) |

| ~1000 | Phenyl ring breathing mode (trigonal) |

UV-Vis Spectroscopy in Structural Context

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are related to the electronic structure of the molecule, particularly the extent of conjugated π-systems.

For this compound, the chromophore responsible for UV absorption is the entire conjugated system, which includes the two phenyl rings and the urea functionality. The electronic transitions are primarily of the π → π* type, which are characteristic of aromatic and conjugated systems. shimadzu.com

The UV-Vis spectrum of the parent compound, 1,3-diphenylurea, in ethanol (B145695) shows a strong absorption band around 255 nm. nist.gov The introduction of an ethoxy group onto one of the phenyl rings is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. This is because the ethoxy group is an auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. libretexts.org The lone pair of electrons on the oxygen atom of the ethoxy group can be delocalized into the π-system of the benzene (B151609) ring, effectively extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). shimadzu.com

Consequently, this compound is predicted to have a λmax slightly longer than that of 1,3-diphenylurea. The solvent can also influence the position of the absorption bands.

A predicted UV-Vis absorption data table for this compound is presented below.

| Solvent (Predicted) | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~260-270 | π → π |

| Cyclohexane | ~258-268 | π → π |

Molecular Interactions and Biological Target Engagement of N 3 Ethoxyphenyl N Phenylurea

Investigation of Molecular Recognition Mechanisms

The initial steps in understanding the biological activity of a compound like N-(3-ethoxyphenyl)-N'-phenylurea involve examining its interactions with specific biological targets. This includes binding to receptors and modulating enzyme activity.

While specific ligand-receptor binding studies for this compound are not extensively documented in publicly available research, the broader class of phenylurea derivatives has been investigated for its ability to bind to various receptors. For instance, certain N-phenyl-N'-(substituted) urea (B33335) analogs have been synthesized and evaluated for their affinity to different receptor types.

Research on structurally similar compounds, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, has demonstrated high affinity for sigma-1 receptors. nih.gov These studies highlight that the N-phenylurea scaffold can be a key pharmacophore for receptor interaction. The binding affinity of these related compounds is often influenced by the nature and position of substituents on the phenyl rings. For example, in a series of heterodimeric derivatives of GW7604, which contains a phenylurea-like core, modifications to the structure significantly altered the relative binding affinity (RBA) for estrogen receptors α (ERα) and β (ERβ). nih.gov

The binding characteristics of these related molecules suggest that this compound likely engages in specific interactions within receptor binding pockets, driven by a combination of hydrophobic and hydrogen bonding interactions facilitated by the ethoxy and urea functionalities.

The phenylurea moiety is a well-established structural motif in the design of enzyme inhibitors, particularly kinase inhibitors. Numerous studies have demonstrated the ability of phenylurea derivatives to inhibit the activity of various kinases, which are crucial enzymes in cellular signaling.

One of the most prominent targets for phenylurea-containing compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Derivatives with substitutions on the phenyl ring have shown potent inhibitory activity against VEGFR-2. For example, 3-fluoro and 3-chlorophenyl derivatives of a urea compound exhibited significant VEGFR-2 inhibition with IC50 values of 47 nM and 75 nM, respectively. nih.gov This suggests that the electronic properties and position of the substituent on the phenyl ring play a critical role in the inhibitory potency. The general mechanism of inhibition by these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Furthermore, a related compound, α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638), has been shown to be a tyrosine-specific protein kinase inhibitor. nih.gov It effectively blocked the phosphorylation of tyrosine kinase substrates in intact cells. nih.gov Another related compound, phenylthiourea (B91264) (PTU), acts as a competitive inhibitor of phenoloxidase, an enzyme involved in melanization. nih.gov

While direct studies on this compound are limited, the existing data on analogous compounds strongly suggest its potential as an enzyme inhibitor, likely targeting protein kinases.

Table 1: Enzyme Inhibition by Phenylurea and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data |

|---|---|---|

| 3-fluorophenyl urea derivative | VEGFR-2 | IC50 = 47 nM nih.gov |

| 3-chlorophenyl urea derivative | VEGFR-2 | IC50 = 75 nM nih.gov |

| Phenylthiourea (PTU) | Phenoloxidase | Ki = 0.21 ± 0.09 µM nih.gov |

| α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638) | Tyrosine-specific protein kinase | Effective at 25-100 µM nih.gov |

Cellular Pathway Modulation Studies

The interaction of a compound with its molecular targets can lead to the modulation of various cellular signaling pathways, affecting gene expression and protein synthesis.

Given the evidence that phenylurea derivatives can inhibit receptor tyrosine kinases like VEGFR-2, it is highly probable that this compound can modulate downstream signal transduction pathways. Inhibition of VEGFR-2 is known to disrupt the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and angiogenesis. mdpi.com

The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 initiates autophosphorylation of the receptor, which in turn activates downstream signaling molecules. By inhibiting VEGFR-2, phenylurea derivatives can prevent this initial phosphorylation event, thereby blocking the entire signaling cascade. mdpi.com This can lead to a reduction in cell proliferation and migration. Studies on related compounds have shown that blocking VEGFR-3, a related receptor, can suppress angiogenic sprouting and vascular network formation. nih.gov

The modulation of signal transduction pathways ultimately impacts gene expression and protein synthesis. While specific studies on this compound are not available, research on a related thiourea (B124793) derivative, N-phenyl-N'-3-hydroxyphenylthiourea (PTU-23), has shown effects on protein synthesis. In a study using Krebs-II cells infected with encephalomyocarditis virus, PTU-23 was found to counteract the virus-induced shutdown of host-cell protein synthesis. nih.gov Interestingly, the compound did not inhibit the synthesis of virus-specific proteins but did lead to an increase in the peaks of some viral polypeptides. nih.gov This suggests a complex and selective effect on the translational machinery.

The study on PTU-23 indicated that its effect might be linked to the partial inhibition of viral RNA synthesis, without affecting its translational activity. nih.gov This highlights the potential for phenylurea and thiourea derivatives to influence the intricate processes of gene expression and protein synthesis.

Structure Activity Relationship Sar Studies of N 3 Ethoxyphenyl N Phenylurea Derivatives

Design Principles for N-(3-ethoxyphenyl)-N'-phenylurea Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to explore the chemical space around the core scaffold. A primary strategy involves molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined to create a new hybrid structure. nih.gov In the context of this compound, this could involve incorporating moieties known to interact with specific biological targets.

Another key principle is the systematic modification of the parent structure to probe the importance of different regions of the molecule. This includes altering the substituents on both the 3-ethoxyphenyl ring and the N'-phenyl ring, modifying the urea (B33335) linker, and introducing conformational constraints. nih.gov The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve properties. For instance, the urea moiety itself is a versatile scaffold known to participate in hydrogen bonding interactions, a critical feature in many biological recognition processes. nih.govsci-hub.box

Positional and Substituent Effects on Molecular Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings.

Substituents on the N'-phenyl ring: Studies on various diarylurea series have consistently shown that the substitution pattern on the N'-phenyl ring plays a critical role in determining biological activity. For example, in a series of 1,3-diarylurea derivatives designed as selective COX-2 inhibitors, substituents at the para-position of the N-3 phenyl ring, such as fluoro, chloro, methyl, and methoxy (B1213986) groups, were found to significantly influence potency and selectivity. nih.govsci-hub.box Similarly, in the context of IDO1 inhibitors, para-substituted phenylurea derivatives exhibited more potent activity compared to ortho- or meta-substituted analogues, suggesting a strong preference for substitution at this position. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to engage in various interactions.

Substituents on the N-(3-ethoxyphenyl) ring: The ethoxy group at the meta-position of the first phenyl ring is a defining feature of the parent compound. Its replacement with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy, butoxy) can provide insights into the size and nature of the binding pocket in this region. nih.gov Furthermore, shifting the ethoxy group to the ortho- or para-position would reveal the positional importance of this substituent for biological activity. The addition of other functional groups to this ring, such as halogens or small alkyl groups, can further probe the steric and electronic requirements for optimal interaction with a biological target.

The following table summarizes the general effects of substituents on the activity of diarylurea derivatives based on findings from related compounds.

| Ring Position | Substituent Type | General Effect on Activity |

| N'-phenyl (para) | Halogens (F, Cl) | Generally favorable, can enhance activity nih.govnih.gov |

| N'-phenyl (para) | Small alkyl (e.g., -CH3) | Can be favorable for activity nih.govnih.gov |

| N'-phenyl (para) | Methoxy (-OCH3) | Can enhance potency nih.gov |

| N'-phenyl (ortho/meta) | Various | Often leads to decreased or loss of activity nih.gov |

| N-(3-alkoxyphenyl) | Alkoxy chain length | Modulates lipophilicity and steric fit |

Influence of Stereochemistry on Biological Interactions

Stereochemistry can play a pivotal role in the biological activity of diarylurea derivatives, particularly when chiral centers are introduced into the molecule. Although the parent compound this compound is achiral, the introduction of chiral substituents or the presence of restricted rotation around single bonds can lead to stereoisomers with distinct biological profiles.

Development of Pharmacophore Models (Non-Clinical Context)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model for this compound derivatives would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

The development of such a model generally involves the following steps:

Selection of a set of active compounds: A diverse set of this compound analogues with known biological activities is compiled. researchgate.net

Conformational analysis: The possible three-dimensional conformations of each molecule are generated.

Feature identification: Common chemical features present in the active molecules are identified. These typically include hydrogen bond donors (the N-H groups of the urea), hydrogen bond acceptors (the carbonyl oxygen of the urea and the ether oxygen), and hydrophobic aromatic rings. researchgate.net

Pharmacophore generation and validation: A hypothesis is generated that defines the spatial arrangement of these features. The model is then validated by its ability to distinguish between active and inactive molecules. researchgate.netnih.gov

A hypothetical pharmacophore model for this compound derivatives might include:

Two hydrogen bond donor sites corresponding to the urea N-H groups.

A hydrogen bond acceptor site from the urea carbonyl oxygen.

An additional hydrogen bond acceptor or hydrophobic feature from the ethoxy group.

Two hydrophobic/aromatic regions representing the phenyl rings.

This model could then be used in virtual screening campaigns to identify new, structurally diverse compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

Descriptor Selection and Calculation

The first step in QSAR analysis is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). rasayanjournal.co.in

For this compound derivatives, relevant descriptors would likely include those capturing lipophilicity (due to the ethoxy and phenyl groups), electronic properties of the substituted rings, and steric factors related to substituent size.

Predictive Modeling for New Derivatives

Once a set of descriptors is calculated for a training set of molecules with known activities, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net A robust QSAR model should not only fit the training data well but also have good predictive power for an external test set of compounds. researchgate.net

A hypothetical QSAR equation for this compound derivatives might take the form:

log(1/IC50) = c0 + c1logP + c2σ + c3*Es

Where:

log(1/IC50) is the biological activity.

logP represents lipophilicity.

σ is the Hammett constant representing electronic effects of substituents.

Es is a steric parameter.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

Such a model, once validated, can be used to predict the biological activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.

Computational and Theoretical Investigations of N 3 Ethoxyphenyl N Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT), can predict a wide range of molecular attributes.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

A hypothetical table of such descriptors for N-(3-ethoxyphenyl)-N'-phenylurea would be invaluable for predicting its reactivity in various chemical environments.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (hypothetical) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.38 eV-1 |

| Electrophilicity Index | ω | 2.80 eV |

Spectroscopic Property Prediction and Validation

Quantum chemical methods can accurately predict various spectroscopic properties, which can then be validated against experimental data. This includes:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, aiding in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign signals in experimental NMR spectra.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted, providing insight into the molecule's electronic structure and color.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in studying the interaction of a small molecule (ligand) with a biological target, typically a protein.

Ligand-Target Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score, can be estimated, providing a measure of the strength of the interaction.

For this compound, docking studies against various enzymes or receptors could reveal potential biological activities.

Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule or a ligand-protein complex over time. By simulating the atomic motions, MD can assess the flexibility of the molecule and the stability of its binding pose within a receptor's active site.

ADME-Tox Prediction (Strictly Theoretical, excluding safety profiles)

Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. These predictions are crucial in the early stages of drug development to filter out candidates with unfavorable pharmacokinetic profiles.

Table 2: Hypothetical ADME-Tox Predictions for this compound

| Property | Predicted Value (hypothetical) |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter | Substrate |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

It is imperative to note that all data presented in the tables are hypothetical and serve as an illustration of the types of information that would be generated from dedicated computational studies on this compound. Future research is needed to provide experimentally and computationally validated data for this compound.

In Silico Absorption and Distribution Profiling

No dedicated studies detailing the in silico absorption and distribution profiling of this compound could be located. Such studies would typically involve computational models to predict pharmacokinetic properties like human intestinal absorption (HIA), plasma protein binding, and blood-brain barrier penetration. Without experimental data or specific computational analyses, no data table or detailed findings can be presented.

Theoretical Metabolic Transformation Pathways

There is no available research that outlines the theoretical metabolic transformation pathways of this compound. This type of investigation would normally use software to predict the metabolic fate of the compound in biological systems, identifying potential metabolites and the enzymes responsible for their formation.

Theoretical Toxicity Prediction Models (Excluding Safety Profiles)

Specific theoretical toxicity prediction models for this compound are not present in the available literature. These models would typically employ quantitative structure-activity relationship (QSAR) approaches to forecast potential toxicity endpoints, such as carcinogenicity, mutagenicity, or hepatotoxicity, based on the compound's chemical structure.

Cheminformatics and Virtual Screening Applications

No publications were found that describe the use of this compound in cheminformatics or virtual screening applications. Such research would involve using the compound's structure in computational searches of large chemical databases to identify molecules with similar properties or potential biological targets.

Research on N 3 Ethoxyphenyl N Phenylurea Derivatives and Analogues

Synthesis and Preliminary Assessment of Novel Analogues

The generation of novel analogues of N-(3-ethoxyphenyl)-N'-phenylurea is a cornerstone of its research profile. Synthetic chemistry approaches are employed to create libraries of related compounds, which then undergo preliminary assessments to identify promising candidates for further investigation.

Systematic modifications to the phenyl and ethoxyphenyl rings of the parent compound are a primary strategy for developing new derivatives. Researchers introduce various substituents to these aromatic rings to alter the molecule's electronic properties, steric profile, and potential for hydrogen bonding. For instance, the introduction of haloacylamino groups has been explored in N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogues. nih.gov Structure-activity relationship (SAR) analysis of these derivatives revealed that the type and position of the halogen on the acyl chain significantly impact anticancer potency. nih.gov

In another line of research, N,N-diphenylurea derivatives featuring a triazole structure have been synthesized to target indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov These modifications often involve reacting phenyl isocyanate derivatives with various amines to introduce new functional groups. nih.gov The goal of these structural changes is often to enhance the compound's interaction with specific biological targets. For example, computational analysis through molecular docking can be used to predict and confirm strong interactions between modified analogues and protein targets, such as the Akt protein in cancer signaling pathways.

The table below summarizes examples of structural modifications on the phenyl moiety of phenylurea derivatives and their observed effects.

| Derivative Class | Structural Modification | Observed Preliminary Findings | Reference |

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Introduction of a 3-haloacylamino chain to the phenyl ring. | Potent activity against various human tumor cell lines. | nih.gov |

| N,N-diphenylurea derivatives | Addition of a triazole structure. | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). | nih.gov |

| N-[5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-yl]-N'-phenylurea | Incorporation of a phenoxyphenyl-oxadiazole group. | Enhancement of morphine analgesia. | nih.gov |

This table is for illustrative purposes and showcases derivative classes based on the broader phenylurea structure.

The urea bridge (-NH-CO-NH-) is a critical linker in this compound and its derivatives, and its integrity is often considered essential for activity. researchgate.net However, research has also explored how substitutions on the nitrogen atoms of the urea moiety can influence the compound's properties. For example, in the synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues, it was found that the N'-substituent was not essential for anticancer activity, though a suitable alkyl substitution could enhance it. nih.gov

Further studies have synthesized N-phenylurea derivatives where the N'-position is linked to various heterocyclic systems. researchgate.net These modifications can dramatically alter the biological activity profile of the resulting compound. For example, linking a benzothiazole (B30560) ring to the N' position resulted in a derivative with highly specific cytokinin-like activity in plant systems. researchgate.net

The following table details examples of variations in the urea bridge and the resulting impact on activity.

| Derivative | Urea Bridge Variation | Assessed Activity | Reference |

| N-phenyl-N'-1,3,4-thiadiazol-2-ylurea | N' linked to a 1,3,4-thiadiazole (B1197879) ring. | Induced shoot regeneration in plant explants. | researchgate.net |

| N-phenyl-N'-(3-chloro-1,2-benzisothiazol-7-yl) urea | N' linked to a chlorinated benzisothiazole ring. | Induced shoot regeneration in plant explants. | researchgate.net |

| N-phenyl-N'-benzothiazol-6-ylurea | N' linked to a benzothiazole ring. | High level of shoot regeneration, indicating strong cytokinin-like activity. | researchgate.net |

This table is for illustrative purposes and showcases derivative classes based on the broader phenylurea structure.

High-Throughput Screening for Molecular Interactions (Non-Clinical)

High-throughput screening (HTS) is a key technology used to rapidly assess the biological activity of large libraries of compounds, including derivatives of this compound. hebmu.edu.cn This automated process allows researchers to test thousands of chemicals against a specific biological target to identify "hits"—compounds that produce a desired effect. hebmu.edu.cnnih.gov

The process generally involves a screening assay designed to measure a specific biological event, such as the inhibition of an enzyme or the modulation of a cellular pathway. hebmu.edu.cn For example, HTS has been used to screen compound libraries to identify inhibitors of the organic cation transporter 3 (OCT3). nih.gov In such a screen, HEK-293 cells engineered to express OCT3 were used to test 2,556 compounds, leading to the identification of 210 molecules that inhibited the transporter's activity by 50% or more at a concentration of 20 μM. nih.gov

Another HTS approach utilizes cells transduced with a lentivirus expressing a mutated protein tagged with a green fluorescent protein (GFP). nih.gov The screen then identifies compounds that can reverse the mutant phenotype, for instance, by converting a dot-like protein distribution back to a normal filamentous pattern. nih.gov Computational methods, such as molecular docking simulations, are often used in conjunction with HTS to predict and analyze the binding between active compounds and their molecular targets. semanticscholar.org

Collaborative Research on Derivatives in Specialized Fields

The diverse biological activities observed in derivatives of this compound have fostered collaborative research in several specialized fields. By pooling expertise and resources, research groups can more effectively explore the potential applications of these compounds.

One significant area of collaborative research is oncology. Studies have focused on designing and synthesizing phenylurea derivatives as potent antitumor agents. nih.gov For example, research has identified derivatives that show significant activity against a range of human tumor cell lines, including those for leukemia, breast cancer, and prostate cancer. nih.gov In the field of cancer immunotherapy, collaborations have led to the development of novel N,N-diphenylurea derivatives as inhibitors of IDO1, a key target for enhancing the immune response against tumors. nih.gov

Another specialized field involves agricultural science, where phenylurea derivatives have been investigated for their cytokinin-like activity, which is crucial for regulating plant growth and development. researchgate.net Collaborative efforts between biologists and chemists have led to the synthesis and testing of derivatives that can induce shoot regeneration in plant tissues, highlighting their potential use in agriculture and horticulture. researchgate.net

The study of N-[5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-yl]-N'-phenylurea derivatives as enhancers of morphine analgesia represents a collaboration in the field of pharmacology. nih.gov These studies combine synthetic chemistry with pharmacological testing to identify compounds that could act as adjuncts to pain management therapies. nih.gov

Emerging Research Directions and Future Perspectives for N 3 Ethoxyphenyl N Phenylurea

Integration with Advanced Chemical Biology Techniques

The study of N-(3-ethoxyphenyl)-N'-phenylurea and related diarylurea derivatives is increasingly benefiting from advanced chemical biology techniques. These methods are pivotal in elucidating the molecular mechanisms of action and identifying cellular targets. Techniques such as chemical proteomics, which utilizes chemical probes to map drug-protein interactions, and high-content screening (HCS) are being employed to understand how these compounds function within a cellular context.

Furthermore, the development of sophisticated imaging techniques allows for the visualization of the subcellular localization of these molecules, providing insights into their distribution and accumulation within cells. The combination of these advanced techniques with traditional biochemical and pharmacological assays provides a comprehensive understanding of the biological effects of diarylurea derivatives.

Potential for Probing Specific Biological Pathways

Diarylurea derivatives have shown significant potential as probes for investigating specific biological pathways. A notable example is their role as inhibitors of various protein kinases, which are key regulators of cellular processes. researchgate.net The diarylurea scaffold can be modified to target specific kinases, making these compounds valuable tools for dissecting signaling cascades involved in cell proliferation, differentiation, and apoptosis.

For instance, derivatives of diarylurea have been investigated for their ability to modulate pathways such as the Raf/Mek/Erk (MAPK) pathway, which is often dysregulated in cancer. mdpi.com By selectively inhibiting components of this pathway, researchers can study its role in disease progression and identify potential therapeutic targets. The versatility of the diarylurea structure allows for the design of probes with high specificity, enabling the detailed exploration of complex biological networks.

Green Chemistry Principles in this compound Research

The synthesis of this compound and its analogs is an area where green chemistry principles are being increasingly applied. Traditional synthetic methods often involve hazardous reagents and solvents. Modern approaches focus on developing more environmentally benign and efficient synthetic routes.

Challenges and Opportunities in Urea (B33335) Derivative Research

The field of urea derivative research, including the study of this compound, is presented with both challenges and opportunities. A significant challenge is achieving high selectivity for specific biological targets. The diarylurea moiety can interact with multiple proteins, which can lead to off-target effects. Overcoming this requires sophisticated molecular modeling and medicinal chemistry approaches to design more specific inhibitors.

Despite this challenge, there are numerous opportunities for these compounds. The repositioning of existing diarylurea-based drugs for new indications, such as antimicrobial or antiviral agents, is a promising area of research. nih.gov For example, some diarylureas have demonstrated activity against various pathogens, including bacteria and viruses like the Dengue and Zika viruses. nih.gov Additionally, the development of multi-target agents, which can simultaneously modulate several disease-related pathways, represents an exciting frontier in drug discovery. nih.gov

Interdisciplinary Approaches to Unravel Molecular Mechanisms

A comprehensive understanding of the molecular mechanisms of this compound and its derivatives necessitates interdisciplinary collaboration. This involves integrating expertise from synthetic chemistry, molecular and cell biology, pharmacology, and computational modeling.

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are a cornerstone of this approach. nih.govnih.gov By systematically modifying the structure of diarylurea derivatives and evaluating their effects on cellular and molecular targets, researchers can identify key structural features responsible for their activity. nih.gov Computational methods, such as molecular docking and dynamics simulations, complement these experimental studies by providing insights into how these molecules bind to their targets at an atomic level. This synergistic approach is crucial for the rational design of new and more potent diarylurea-based compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethoxyphenyl)-N'-phenylurea, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via modified Schotten-Baumann reactions, where an ethoxyphenyl isocyanate reacts with aniline derivatives under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Solvent selection (e.g., THF or dichloromethane) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for yields >80% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry by identifying urea NH peaks (δ 8.1–8.5 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2) .

- IR Spectroscopy : Detect urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 271) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assays on HeLa or NSCLC cells (e.g., IC50 determination) with positive controls (e.g., cisplatin) and dose ranges (1–100 µM) .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), tracking MIC values .

- Enzyme Inhibition : Target kinases (e.g., Akt) or oxidoreductases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action of this compound in cellular pathways like Akt/GSK-3β/c-Myc?

- Methodological Answer :

- Western Blotting : Quantify phosphorylation levels of Akt (Ser473) and GSK-3β (Ser9) in treated vs. untreated cells .

- siRNA Knockdown : Silence c-Myc to confirm dependency on this pathway for apoptosis induction .

- Transcriptomic Profiling : RNA-seq identifies downstream targets (e.g., cyclin D1) regulated via urea derivative exposure .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in phenylurea derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen, methyl, cyano) at the 3-ethoxy or phenyl positions. Compare bioactivity trends:

- Hydrophobic Groups : 3-Ethoxy enhances membrane permeability vs. hydroxyethyl (lower logP) .

- Electron-Withdrawing Groups : Chloro or cyano substituents increase kinase binding affinity (e.g., IC50 reduction by 50% in NSCLC cells) .

Q. What analytical approaches resolve contradictions in biological activity data across phenylurea analog studies?

- Methodological Answer :

- Dose-Response Curves : Standardize protocols (e.g., 72-hour exposure, 10% FBS media) to minimize variability .

- Meta-Analysis : Pool data from analogous compounds (e.g., N-(2-chlorobenzoyl)-N'-phenylurea ) to identify trends in cytotoxicity or off-target effects.

- Crystallography : Resolve binding modes with target proteins (e.g., urea carbonyl interactions with kinase catalytic pockets) .

Q. How can molecular modeling predict interactions of this compound with enzyme targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model urea binding to ATP sites (e.g., EGFR kinase). Prioritize poses with hydrogen bonds between urea NH and Asp831 .

- MD Simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to calculate binding free energies (MM-PBSA) .

Q. What methodologies assess environmental impact and degradation pathways of phenylurea compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.